molecular formula C8H8F3NO4S B2797052 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1261617-69-9

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2797052
CAS No.: 1261617-69-9
M. Wt: 271.21
InChI Key: RSIXUWITPXWSKZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8F3NO4S and a molecular weight of 271.22 g/mol . It is characterized by the presence of a methoxy group, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethoxy group.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making it useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonamide
  • 2-Methoxy-6-(trifluoromethyl)benzene-1-sulfonamide
  • 2-Methoxy-6-(difluoromethoxy)benzene-1-sulfonamide

Uniqueness

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4S/c1-15-5-3-2-4-6(16-8(9,10)11)7(5)17(12,13)14/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIXUWITPXWSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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